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Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

Cat. No.: B1330662 Get Quote

An In-depth Technical Guide to 3-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of 3-Bromo-3-methyl-2-butanone, a

halogenated ketone of interest to researchers, scientists, and professionals in drug

development and chemical synthesis. This document details its chemical identity, physical and

chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the

synthetic pathway.

Chemical Identity
IUPAC Name: 3-bromo-3-methylbutan-2-one[1]

Synonyms: 1-Bromo-1-methylethyl Methyl Ketone, 3-Bromo-3-methyl-2-butanone[2]

Physicochemical Properties
A summary of the key quantitative data for 3-Bromo-3-methyl-2-butanone is presented in the

table below for easy reference and comparison.
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Property Value Source(s)

Molecular Formula C₅H₉BrO [1]

Molecular Weight 165.03 g/mol [1]

CAS Number 2648-71-7 [1]

Appearance
Colorless to yellow to orange

clear liquid
[2]

Boiling Point 84 °C at 150 mmHg [3]

Flash Point 51 °C [3]

Density (Specific Gravity) 1.35 g/cm³ (at 20 °C) [3]

Refractive Index 1.46 [3]

¹H NMR (CDCl₃)
δ 1.89 (s, 6H, 2CH₃), 2.46 (s,

3H, COCH₃)
[4]

Synthesis of 3-Bromo-3-methyl-2-butanone
The primary method for the synthesis of 3-Bromo-3-methyl-2-butanone is the acid-catalyzed

α-bromination of 3-methyl-2-butanone. The regioselectivity of the bromination is dependent on

the reaction conditions. Under acidic conditions, the reaction proceeds via the more stable,

thermodynamically favored enol intermediate, leading to bromination at the more substituted α-

carbon.[2]

Experimental Protocol: Acid-Catalyzed Bromination
This protocol is adapted from established procedures for the bromination of ketones.[2][4]

Materials:

3-methyl-2-butanone

Bromine (Br₂)

Acetic acid (glacial)
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Water (deionized)

Sodium bicarbonate (NaHCO₃), saturated solution

Sodium sulfate (Na₂SO₄), anhydrous

Diethyl ether (or other suitable extraction solvent)

Equipment:

Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Standard glassware for extraction and drying

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-

methyl-2-butanone in glacial acetic acid.

Cool the flask in an ice bath to 0-5 °C.

Slowly add one equivalent of bromine (Br₂) dissolved in a small amount of glacial acetic acid

from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C

throughout the addition.

After the addition is complete, continue to stir the reaction mixture at room temperature and

monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).
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Once the reaction is complete, quench the reaction by slowly adding a saturated solution of

sodium bicarbonate to neutralize the acetic acid and any remaining bromine.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

Combine the organic layers and wash them with a saturated sodium bicarbonate solution,

followed by water.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude

product.

The crude product can be purified by distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood as bromine is highly

corrosive and toxic.

Synthesis Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-3-methyl-2-
butanone via the acid-catalyzed bromination of 3-methyl-2-butanone.
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Caption: Synthesis workflow for 3-Bromo-3-methyl-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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